1-(4-methoxyphenyl)-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)ethanone
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Overview
Description
This compound is a derivative of pyrazolo[3,4-d]pyrimidine . Pyrazolo[3,4-d]pyrimidines have attracted significant interest in medicinal chemistry and drug discovery due to their structural similarity to purines . They have been reported to exhibit a wide array of biological activities, including anti-microbial, CNS, metabolic diseases, oncology, selective cox-2 inhibitor, CCK1 receptor antagonist, non-steroidal anti-inflammatory, and anti-proliferative agents .
Synthesis Analysis
The synthesis of some new pyrazolo[3,4-d]pyrimidine derivatives has been described using readily available starting materials . A one-pot multi-component cyclocondensation reaction was used to prepare the novel 3-methyl-4-aryl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-6-thiol, which served as a new starting material for all new compounds in this research .Molecular Structure Analysis
The molecular structure of this compound is based on the pyrazolo[3,4-d]pyrimidine scaffold, which is a fused heterocyclic system containing a pyrazole and a pyrimidine ring . The compound also contains a methoxyphenyl group and a phenylthio group attached to the pyrazolo[3,4-d]pyrimidine core .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include a one-pot multi-component cyclocondensation reaction . This reaction was used to prepare the novel 3-methyl-4-aryl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-6-thiol, which served as a new starting material for all new compounds in this research .Scientific Research Applications
Novel Compound Synthesis and Chemical Characterization
Schiff Bases Synthesis : Novel Schiff bases were synthesized using 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile and 1,3-disubstituted pyrazole-4-carboxaldehydes derivatives. These compounds were evaluated for their antimicrobial activity, with several derivatives showing excellent activity (Divyaraj Puthran et al., 2019).
Thiadiazoles and Pyrazolo[1,5-a]pyrimidine Synthesis : A synthesis involving 1-{(5Z)-5-((4-methoxyphenyl)imino)-4-phenyl-4,5-dihydro-1,3,4-thiadiazol-2-yl}ethanone as a starting material was reported. This process aimed to produce compounds for testing against tuberculosis based on molecular docking studies (Mahmoud M. Abdelall, 2014).
Antiviral Activity Study : The synthesis of 1-(1H-Pyrazolo[3,4-b]pyridin-5-yl)ethanone and Pyrido[2′,3′:3,4]pyrazolo[5,1-c][1,2,4]triazine derivatives was explored. These compounds were evaluated for their cytotoxicity, anti-HSV1, and anti-HAV-MBB activity, providing insights into potential antiviral applications (F. Attaby et al., 2006).
Diheteroaryl Thienothiophene Derivatives : A study on the synthesis and chemical characterization of new diheteroaryl thienothiophene derivatives was conducted. These compounds were prepared and reacted with amino derivatives to produce various biologically active derivatives (Y. Mabkhot et al., 2011).
Mechanism of Action
Target of Action
Similar compounds have been found to modulate protein kinase activity, specifically the activity of serum and glucocorticoid regulated kinase (sgk), in particular of serum and glucocorticoid regulated kinase isoform 1 (sgk-1, sgk1) .
Mode of Action
It can be inferred from similar compounds that it may interact with its targets, such as protein kinases, to modulate their activity .
Biochemical Pathways
Based on the information available, it can be inferred that this compound may affect pathways related to protein kinase activity .
Result of Action
Similar compounds have shown promising cytotoxicity against tested cancer cell lines .
Biochemical Analysis
Biochemical Properties
The compound 1-(4-methoxyphenyl)-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)ethanone has been found to interact with various enzymes and proteins .
Cellular Effects
In cellular processes, this compound has shown to influence cell function . It has been observed to impact cell signaling pathways, gene expression, and cellular metabolism . The exact mechanisms through which it exerts these effects are still being studied .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
Studies on the effects of different dosages of this compound in animal models are ongoing . These studies aim to identify any threshold effects, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
The metabolic pathways involving this compound, including its interactions with enzymes or cofactors and its effects on metabolic flux or metabolite levels, are currently being studied .
Transport and Distribution
Research is ongoing to understand how this compound is transported and distributed within cells and tissues . This includes studying any transporters or binding proteins it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
This includes studying any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Properties
IUPAC Name |
1-(4-methoxyphenyl)-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O2S/c1-26-16-9-7-14(8-10-16)18(25)12-27-20-17-11-23-24(19(17)21-13-22-20)15-5-3-2-4-6-15/h2-11,13H,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNZLGDQGAVVOGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CSC2=NC=NC3=C2C=NN3C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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